molecular formula C6H5ClN4 B12327888 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine

4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine

Cat. No.: B12327888
M. Wt: 168.58 g/mol
InChI Key: VKYFKCOEDXLOSX-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine is a versatile nitrogen-rich heterocyclic compound serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The core imidazo[4,5-d]pyridazine scaffold is part of a broader class of fused imidazopyridines known for their structural resemblance to purines, which allows them to interact with various biological targets and makes them crucial in numerous disease condition research . This specific chloro- and methyl-substituted derivative is designed for further functionalization, for instance, via cross-coupling reactions, where the chlorine atom acts as a leaving group for the installation of more complex substituents. Although direct biological data for this exact compound is limited in the public domain, related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine analogs have demonstrated a wide spectrum of pharmacological potential in scientific literature, including investigated antitumor, antimicrobial, and central nervous system activities . Researchers value this chemical space for developing potential inhibitors of enzymes such as kinases . The structural features of this compound, including its high dipole moment and hydrogen-bonding capacity, are advantageous in molecular recognition and drug design . This product is intended for use in laboratory research and chemical synthesis only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-1-methylimidazo[4,5-d]pyridazine

InChI

InChI=1S/C6H5ClN4/c1-11-3-8-5-4(11)2-9-10-6(5)7/h2-3H,1H3

InChI Key

VKYFKCOEDXLOSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=NC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[4,5-d]pyridazine core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine-2,4-dione, while substitution reactions can produce a variety of substituted imidazopyridazines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine as a scaffold for developing anticancer agents. Compounds derived from imidazo[4,5-d]pyridazine structures have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives of this compound exhibit cytotoxic effects on MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mechanisms of action often involve the inhibition of critical signaling pathways associated with tumor growth and metastasis .

Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, derivatives have been reported to selectively inhibit c-Met kinases, which play a significant role in tumorigenesis. One notable derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases, marking it as a potential candidate for preclinical trials aimed at cancer treatment .

Antiviral Properties

Recent studies have also explored the antiviral potential of this compound derivatives against viruses such as SARS-CoV-2. The structural modifications made to the core imidazo[4,5-d]pyridazine framework have led to compounds that exhibit significant antiviral activity, suggesting that this compound class could be further developed into therapeutic agents for viral infections .

Neuroprotective Effects

The neuroprotective properties of imidazo[4,5-d]pyridazines have been documented in various studies. These compounds have shown the ability to influence pathways related to neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. For example, certain derivatives have been tested for their efficacy in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stressors .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions that yield high functional group tolerance and atom economy. Various synthetic routes have been explored, including cyclocondensation reactions that allow for the incorporation of diverse substituents at different positions on the imidazo ring. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds for specific therapeutic applications .

Data Table: Summary of Biological Activities

Activity Cell Line/Target IC50 Value (µM) Reference
c-Met InhibitionVarious Cancer Cell Lines0.005
CytotoxicityMCF-7Varies
Antiviral ActivitySARS-CoV-2Significant
Neuroprotective EffectsNeuronal CellsVaries

Case Studies

Case Study 1: Development of Anticancer Agents
In a study by Cui et al., several derivatives of imidazo[4,5-d]pyridazine were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited selective inhibition of c-Met kinases and was selected for further preclinical development due to its promising activity against multiple cancer types.

Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A recent investigation focused on modifying the imidazo[4,5-d]pyridazine scaffold to enhance its antiviral efficacy against SARS-CoV-2. The study revealed that certain modifications led to increased potency in inhibiting viral replication, indicating a viable pathway for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Imidazopyridazine Isomers

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Accessibility
4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine C₆H₅ClN₄ 168.58 Cl (C4), CH₃ (N1) Moderate
Imidazo[1,2-b]pyridazine C₅H₄N₄ 120.11 None (parent structure) High
4,7-Dichloro-1H-imidazo[4,5-d]pyridazine C₅H₂Cl₂N₄ 189.00 Cl (C4, C7) Moderate

Substituent Effects on Bioactivity

  • Chlorine vs. The methyl group in this compound may reduce metabolic degradation, though this remains untested .
  • Antiviral Activity: A ribofuranosyl derivative of imidazo[4,5-d]pyridazine inhibited West Nile Virus (WNV) helicase with IC₅₀ = 30 μM, comparable to its antiviral effect in tissue culture . In contrast, imidazo[1,2-b]pyridazine-based kinase inhibitors (e.g., imatinib) show sub-micromolar potency in oncology .

Pharmacological Potential and Limitations

  • Anticancer Activity: Imidazo[4,5-d]pyridazine nucleosides displayed weak cytotoxicity (ID₅₀ >50 mg/mL) against murine leukemia and melanoma cells, underscoring the need for structural optimization .
  • Antimicrobial and Antiviral Gaps : While urea/thiourea derivatives of isoxazolo[4,5-d]pyridazine show antimicrobial activity , analogous modifications for imidazo[4,5-d]pyridazine remain unexplored.

Biological Activity

4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound this compound features a fused imidazole and pyridazine ring system with a chlorine substituent at the 4-position and a methyl group at the 1-position. This unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)2.30Induction of apoptosis
HCT-116 (colon)3.50Inhibition of cell proliferation
A549 (lung)1.75Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit proliferation through various pathways, potentially involving kinase inhibition or interaction with apoptotic proteins .

The mechanisms underlying the biological activity of this compound are still being elucidated. Some proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation and survival pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Interaction with DNA : The structural similarity to purines allows for potential interactions with DNA or RNA, disrupting replication and transcription processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-d]pyridazine derivatives. Modifications to the core structure can significantly alter potency and selectivity:

Modification Effect on Activity
Addition of alkyl groupsGenerally increases lipophilicity
Substitution at 2-positionCan enhance or reduce kinase selectivity
Variations in halogen substituentsAlters electronic properties affecting binding affinity

Research indicates that certain substitutions can lead to improved selectivity against specific cancer types while minimizing off-target effects .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in vivo using xenograft models. The compound was administered at varying doses, resulting in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. Using flow cytometry and Western blot analyses, researchers demonstrated that treatment with this compound led to upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key parameters include:
  • Solvents : Polar aprotic solvents (e.g., THF, isopropanol) enhance reactivity .
  • Catalysts : Triethylamine or Hünig’s base (N-ethyl diisopropylamine) are effective for deprotonation and accelerating reactions .
  • Temperature : Reactions typically proceed at 60–120°C; higher temperatures may promote side reactions (e.g., isomerization) .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid unwanted substitutions .
    Yield optimization requires iterative testing of these parameters using factorial design of experiments (DoE) .

Q. How can structural analogs of this compound be systematically compared for biological activity?

  • Methodological Answer :
  • Structural Modifications : Replace the chlorine atom with other halogens (F, Br) or substitute the methyl group with bulkier alkyl chains to assess steric effects.
  • Biological Assays : Use standardized kinase inhibition or cytotoxicity assays (e.g., MTT assays) for activity comparisons.
  • Data Analysis : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects with activity .
    Example analogs from literature include 4-chloro-1H-imidazo[4,5-b]pyridine (chlorine positional isomer) and 2-amino derivatives, which show distinct biological profiles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H and 13C NMR confirm regiochemistry and purity. Key signals: imidazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 196.05 for C₇H₇ClN₄⁺).
  • X-ray Crystallography : Resolves stereochemical ambiguities; imidazo[4,5-d]pyridazine derivatives often form planar fused rings .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes be resolved in the synthesis of imidazo[4,5-d]pyridazine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Isomer Formation : Use chiral HPLC or crystallization to separate enantiomers/diastereomers .
  • Reagent Purity : Validate starting materials via NMR and MS to exclude impurities (e.g., residual moisture in solvents) .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates (e.g., ring-closure steps) .
    Statistical error analysis (e.g., ANOVA) identifies significant variables in DoE datasets .

Q. What strategies are effective for separating and characterizing stereoisomers of this compound?

  • Methodological Answer :
  • Chromatography : Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients for enantiomer resolution .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves separation efficiency .
  • Dynamic NMR : Detect atropisomerism via variable-temperature NMR (e.g., coalescence of methyl signals) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets (e.g., kinase ATP-binding pockets) .
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and metabolic stability.
  • Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) optimize geometries and predict reaction pathways .

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